

# Spectroscopic Data of 2-Chloro-5-phenylnicotinonitrile: An In-depth Technical Guide

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## Compound of Interest

Compound Name:	2-Chloro-5-phenylnicotinonitrile
CAS No.:	10177-10-3
Cat. No.:	B158663

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This technical guide provides a comprehensive analysis of the spectroscopic data for **2-Chloro-5-phenylnicotinonitrile**, a key intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. While complete experimental datasets for this specific molecule are not publicly available, this guide synthesizes predicted data, analysis of analogous compounds, and fundamental spectroscopic principles to provide a robust characterization.

## Introduction: The Significance of 2-Chloro-5-phenylnicotinonitrile

**2-Chloro-5-phenylnicotinonitrile** belongs to the class of substituted nicotinonitriles, which are pivotal building blocks in the synthesis of a wide array of pharmaceutical and agrochemical agents. The presence of a chlorine atom, a phenyl group, and a nitrile function on the pyridine ring imparts a unique combination of reactivity and biological activity. Accurate structural

confirmation and purity assessment are paramount in any synthetic workflow involving this compound. Spectroscopic techniques are the cornerstone of this characterization, providing an atomic-level understanding of the molecular architecture.

This guide will delve into the theoretical underpinnings of each major spectroscopic technique and apply them to the specific case of **2-Chloro-5-phenylnicotinonitrile**. We will explore predicted spectral data, explain the rationale behind peak assignments, and provide standardized protocols for data acquisition.

## Molecular Structure and Key Features

A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic signatures.

### Structure of **2-Chloro-5-phenylnicotinonitrile**

Key Structural Features for Spectroscopic Analysis:

- **Aromatic Systems:** The molecule contains two aromatic rings: a substituted pyridine ring and a phenyl ring. This will lead to characteristic signals in both NMR and IR spectra.
- **Nitrile Group (-C≡N):** This functional group has a very distinct and strong absorption in the IR spectrum.
- **Chlorine Substituent:** The presence of chlorine will influence the electronic environment of the pyridine ring, affecting chemical shifts in NMR. Its isotopic pattern may be observable in high-resolution mass spectrometry.
- **Asymmetry:** The molecule is asymmetrical, meaning that each carbon and proton in the aromatic rings will have a unique chemical environment, leading to distinct signals in the NMR spectra.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

## Predicted $^1\text{H}$ NMR Spectrum

The  $^1\text{H}$  NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.

Predicted  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ ):



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Causality in Proton Chemical Shifts:

- **Pyridine Ring Protons (H4, H6):** The nitrogen atom in the pyridine ring is strongly electron-withdrawing, which deshields the adjacent protons (H6) and other ring protons (H4), causing them to resonate at a higher chemical shift (downfield) compared to benzene protons.
- **Phenyl Ring Protons:** The protons on the phenyl ring will exhibit chemical shifts typical for a monosubstituted benzene ring. The exact pattern of the multiplet will depend on the electronic effect of the substituted pyridine moiety.

## Predicted $^{13}\text{C}$ NMR Spectrum

The  $^{13}\text{C}$  NMR spectrum provides information about the different carbon environments in the molecule.

Predicted  $^{13}\text{C}$  NMR Data (125 MHz,  $\text{CDCl}_3$ ):



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### Causality in Carbon Chemical Shifts:

- Heteroatom Effects: The nitrogen and chlorine atoms cause a significant downfield shift for the carbons they are directly attached to (C2 and C6) due to their high electronegativity.
- Nitrile Carbon: The sp-hybridized carbon of the nitrile group has a characteristic chemical shift in the 115-125 ppm range.
- Aromatic Carbons: The remaining carbons of the pyridine and phenyl rings appear in the typical aromatic region (120-150 ppm).

## Experimental Protocol for NMR Data Acquisition



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Workflow for NMR data acquisition and processing.

- **Sample Preparation:** Accurately weigh approximately 10-15 mg of **2-Chloro-5-phenylnicotinonitrile** and dissolve it in about 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ). The choice of a deuterated solvent is critical to avoid large solvent signals in the  $^1\text{H}$  NMR spectrum. Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz) for optimal resolution.
- **$^1\text{H}$  NMR Acquisition:** Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a  $30^\circ$  pulse angle and a relaxation delay of 1-2 seconds.
- **$^{13}\text{C}$  NMR Acquisition:** Due to the lower natural abundance of  $^{13}\text{C}$ , a greater number of scans is required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon.
- **Data Processing:** The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to the internal standard. For  $^1\text{H}$  NMR, the signals are integrated to determine the relative number of protons.

## Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

## Predicted IR Spectrum

Key Predicted IR Absorption Bands:



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Interpretation of the IR Spectrum:

The most diagnostic peak in the IR spectrum of **2-Chloro-5-phenylnicotinonitrile** is the strong and sharp absorption around  $2225\text{ cm}^{-1}$  due to the nitrile group.<sup>[2]</sup> This peak is often unambiguous. The presence of aromatic rings is confirmed by the C-H stretching vibrations above  $3000\text{ cm}^{-1}$  and the C=C stretching bands in the  $1600\text{-}1450\text{ cm}^{-1}$  region.

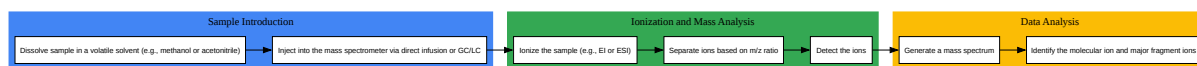
## Experimental Protocol for IR Data Acquisition



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Workflow for mass spectrometry data acquisition.

- **Sample Introduction:** The sample can be introduced into the mass spectrometer in several ways. For a pure solid, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Electron Ionization (EI) is a common technique that involves bombarding the sample with high-energy electrons, leading to ionization and fragmentation. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS that typically produces the protonated molecular ion  $[M+H]^+$ .
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus  $m/z$ .

## Conclusion

The comprehensive spectroscopic analysis of **2-Chloro-5-phenylnicotinonitrile**, integrating predicted  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS data, provides a detailed and self-validating framework for its structural confirmation. The key diagnostic features include the characteristic downfield shifts of the pyridine protons in  $^1\text{H}$  NMR, the influence of heteroatoms on the  $^{13}\text{C}$  NMR chemical shifts, the strong and sharp nitrile stretch in the IR spectrum, and the distinctive isotopic pattern of the molecular ion in the mass spectrum. The experimental protocols outlined in this guide represent standard, field-proven methodologies for obtaining high-quality spectroscopic data for this class of compounds. This technical guide serves as a valuable

resource for scientists engaged in the synthesis, characterization, and application of **2-Chloro-5-phenylnicotinonitrile**.

## References

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